2-Bromo-4-(chloromethyl)-1-methylbenzene
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Overview
Description
2-Bromo-4-(chloromethyl)-1-methylbenzene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, featuring bromine, chlorine, and a methyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Toluene: One common method involves the halogenation of toluene. The process begins with the chlorination of toluene to form 4-chlorotoluene, followed by bromination to introduce the bromine atom at the 2-position.
Chloromethylation: The chloromethyl group can be introduced using reagents like formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and chlorine atoms into hydrogen atoms, leading to the formation of different derivatives.
Substitution Reactions: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the methyl group.
Ketones: Formed through the oxidation of the benzene ring.
Hydrogenated Derivatives: Resulting from the reduction of halogen atoms.
Scientific Research Applications
2-Bromo-4-(chloromethyl)-1-methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, where its derivatives may exhibit biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors , which are used in diabetes therapy. SGLT2 inhibitors work by inhibiting the reabsorption of glucose in the kidney, thereby reducing blood glucose levels .
Mode of Action
Based on its structural similarity to other compounds used in the synthesis of sglt2 inhibitors , it can be inferred that it might interact with its targets in a similar manner
Biochemical Pathways
If it acts similarly to sglt2 inhibitors, it may affect the glucose reabsorption pathway in the kidneys .
Result of Action
If it acts similarly to SGLT2 inhibitors, it could potentially reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys .
Safety and Hazards
Future Directions
Comparison with Similar Compounds
2-Bromo-4-chlorotoluene: Similar structure but lacks the chloromethyl group.
2-Bromo-4-(chloromethyl)benzene: Similar but without the methyl group at the 1-position.
2-Bromo-4-(chloromethyl)-3-methylbenzene: Similar but with a different position of the methyl group.
Uniqueness: 2-Bromo-4-(chloromethyl)-1-methylbenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMRHMZHOJBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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